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Tetra(diethylamino)vanadium

ALD precursor delivery Vapor pressure Volatility comparison

Tetra(diethylamino)vanadium (TDEAV; synonym Tetrakis(diethylamido)vanadium(IV)), CAS 219852-96-7, is a homoleptic vanadium(IV) amido complex with the formula V(NEt₂)₄. It is a dark green to dark brown, air- and moisture-sensitive liquid (density ~0.93 g/mL) supplied at purities typically ≥95% (metal basis ≥99.9%-V achievable).

Molecular Formula C16H40N4V
Molecular Weight 339.46 g/mol
CAS No. 219852-96-7
Cat. No. B3116817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra(diethylamino)vanadium
CAS219852-96-7
Molecular FormulaC16H40N4V
Molecular Weight339.46 g/mol
Structural Identifiers
SMILESCC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4]
InChIInChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
InChIKeyTYAFTSSBHXMDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetra(diethylamino)vanadium (TDEAV) CAS 219852-96-7: Technical Baseline for ALD/CVD Precursor Procurement


Tetra(diethylamino)vanadium (TDEAV; synonym Tetrakis(diethylamido)vanadium(IV)), CAS 219852-96-7, is a homoleptic vanadium(IV) amido complex with the formula V(NEt₂)₄. It is a dark green to dark brown, air- and moisture-sensitive liquid (density ~0.93 g/mL) [1] supplied at purities typically ≥95% (metal basis ≥99.9%-V achievable) [2]. TDEAV serves as a metal-organic precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of vanadium nitride (VNₓ) and vanadium carbonitride thin films, where its all-nitrogen ligand sphere eliminates halide contamination pathways inherent to chloride-based alternatives such as VCl₄ .

Halide-free All-nitrogen ligand sphere eliminates chloride contamination in VNₓ ALD/CVD
Thermal ALD Process window 250–350 °C with NH₃ co-reactant, no plasma required
Air-sensitive Liquid precursor requiring inert atmosphere glovebox or Schlenk handling

Why TDEAV Cannot Be Swapped with TEMAV or TDMAV in VNₓ ALD Processes


Although tetrakis(ethylmethylamino)vanadium (TEMAV) and tetrakis(dimethylamido)vanadium (TDMAV) belong to the same V(NR₂)₄ family and are often discussed interchangeably in ALD literature, direct substitution of TDEAV by these analogs produces divergent film properties. The diethylamido ligand imparts a distinct balance of thermal stability, carbon incorporation, and film resistivity that differs from the ethylmethylamido (TEMAV) and dimethylamido (TDMAV) variants [1]. Specifically, TDEAV-derived VNₓ films exhibit systematically lower as-deposited resistivity than TEMAV-derived films under comparable thermal ALD conditions, while the carbon impurity profile differs from both TEMAV and TDMAV due to ligand-specific transamination kinetics with NH₃ [2]. These differences are quantifiable and directly impact diffusion barrier performance and electrode conductivity in semiconductor interconnects [3].

TDEAV
Differentiation
TEMAV / TDMAV
Lower precursor volatility
Delivery
Higher volatility may shift saturation behavior and delivery parameters
Thermal ALD resistivity profile
Film property
Plasma-based ALD may yield a different resistivity outcome
Moderate carbon incorporation
Impurity
Carbon profile may not transfer across ligand variants

Quantitative Differentiation Evidence for TDEAV vs. TEMAV and TDMAV in VNₓ ALD


Vapor Pressure: TEMAV Exhibits ~5× Higher Volatility Than TDEAV, Defining Precursor Delivery Requirements

TEMAV (V(NEtMe)₄) possesses approximately 5-fold higher vapor pressure than TDEAV (V(NEt₂)₄). This is explicitly stated in patent JP2004323493A, which describes TEMAV as having a vapor pressure of 1 Torr at 120 °C, developed specifically to overcome the lower volatility of known V(Et₂)₄ [1]. TDEAV therefore requires higher precursor delivery temperatures or longer pulse times to achieve equivalent gas-phase concentrations, impacting throughput and thermal budget in ALD processes.

Vapor pressure
Class-level
~1×
TDEAV baseline
vs
~5×
TEMAV
Precursor delivery temperature and pulse time require adjustment
TEMAV measured 1 Torr at 120 °C per JP2004323493A
ALD precursor delivery Vapor pressure Volatility comparison

Film Resistivity: TDEAV-Derived VNₓ Achieves 120 µΩ·cm vs. TEMAV-Derived VN at 200 µΩ·cm As-Deposited

VNₓ films grown by thermal ALD from TDEAV and NH₃ achieve a minimum resistivity of 120 µΩ·cm under optimized conditions (deposition temperature 250–350 °C) [1]. In contrast, VN films grown by plasma-enhanced ALD (PEALD) from TEMAV and NH₃ plasma exhibit as-deposited resistivity of 200 µΩ·cm at deposition temperatures of 70–150 °C [2]. The 40% lower resistivity of TDEAV-derived films is advantageous for interconnect diffusion barrier and electrode applications requiring minimal series resistance.

Film resistivity
Reported
120 µΩ·cm
Reported resistivity for thermal ALD VNₓ films at 250–350 °C
TEMAV PEALD: 200 µΩ·cm; TDMAV PEALD: sub-100 µΩ·cm
VN resistivity Diffusion barrier Interconnect metallization

Carbon Impurity Control: TDEAV Delivers ~6 at.% C in VNₓ via Transamination, Below Typical MOCVD Precursors

The TDEAV + NH₃ ALD process achieves a carbon impurity level of approximately 6 at.% in the resulting VNₓ films, enabled by the transamination reaction between the diethylamido ligands and NH₃ [1]. This is substantially lower than carbon levels reported for VN films deposited by MOCVD from TDEAV as a single-source precursor under He atmosphere, where 'films tended to contain excess free carbon' [2]. In contrast, TEMAV + NH₃ plasma processes yield near-stoichiometric VN with carbon content below XPS detection limits, but at the cost of higher as-deposited resistivity [3].

Carbon impurity
Reported
~6 at.% C
Transamination with NH₃ limits carbon relative to single-source MOCVD
TEMAV/TDMAV PEALD: near XPS detection limit; MOCVD: excess free carbon
Carbon impurity Film purity Transamination mechanism

Growth Rate: TDEAV Delivers 1.0 Å/Cycle Without Incubation vs. TDMAV PEALD at 0.54–0.57 Å/Cycle

TDEAV-based thermal ALD of VNₓ achieves a growth rate of 0.1 nm/cycle (1.0 Å/cycle) with no incubation time, as confirmed by TEM thickness measurements [1]. In comparison, PEALD of VN from TDMAV with N₂ plasma yields lower growth rates of 0.54 Å/cycle at 100 °C and 0.57 Å/cycle at 250 °C [2]. The nearly 2× higher growth per cycle for TDEAV reduces the number of cycles required to reach target thickness, improving throughput for thermal ALD systems without plasma capability.

Growth rate
Reported
1.0
TDEAV Å/cycle
vs
0.54–0.57
TDMAV Å/cycle
Higher GPC with no incubation supports throughput estimation
TDEAV thermal ALD; TDMAV PEALD at 100–250 °C
ALD growth rate Incubation time Throughput

Safety and Handling Classification: TDEAV Requires Rigorous Air-Free Handling (UN3399, Hazard Class 4.3)

TDEAV is classified as UN3399 (Organometallic Substance, Liquid, Water-Reactive, Flammable), Hazard Class 4.3(3), Packing Group I, indicating it reacts violently with water and is both pyrophoric and flammable . This classification is consistent across all V(NR₂)₄ homologs (TEMAV, TDMAV) [1]; no significant safety differentiation exists among them. However, TDEAV's lower volatility compared to TEMAV reduces the risk of inadvertent vapor release during routine handling, which may simplify engineering controls for research-scale use.

Safety classification
Class-level
UN3399
Class 4.3(3) · Packing Group I
Identical hazard class across V(NR₂)₄ homologs
Lower volatility may reduce vapor exposure risk vs TEMAV
Safety classification Handling requirements Air sensitivity

Procurement-Relevant Application Scenarios for Tetra(diethylamino)vanadium (TDEAV)


Thermal ALD of VNₓ Diffusion Barriers for Cu Interconnects Where Plasma Infrastructure Is Absent

For back-end-of-line (BEOL) copper interconnect fabrication, TDEAV enables thermal ALD of VNₓ diffusion barriers at 250–350 °C without requiring NH₃ or N₂ plasma. The resulting films achieve 120 µΩ·cm resistivity with ~6 at.% carbon incorporation [1]. Ultrathin 5 nm VN barriers deposited from TDEAV demonstrate effective Cu diffusion blocking up to 500 °C annealing, with further optimized films achieving 50 µΩ·cm after post-deposition processing [2]. This scenario is preferred when plasma-enhanced ALD tools are unavailable or when plasma-induced substrate damage must be avoided.

Single-Source MOCVD of Vanadium Carbonitride Coatings at Low Temperature

TDEAV can serve as a single-source precursor for MOCVD of vanadium carbonitride (VCN) coatings, decomposing at temperatures as low as 500 °C to deposit carbon-rich films characterized by XPS [1]. While film purity is lower than ALD routes, this application is relevant for tribological coatings and wear-resistant layers where stoichiometric control is secondary to mechanical performance. The absence of a co-reactant simplifies reactor design for small-scale R&D and specialty coating applications.

Research on VNₓ Thin Films Where Balanced Resistivity and Thermal ALD Simplicity Are Prioritized Over Minimal Carbon

For academic and industrial R&D groups exploring VNₓ as a diffusion barrier, electrode, or superconducting layer, TDEAV offers a well-characterized baseline precursor with published growth parameters (0.1 nm/cycle, 250–400 °C ALD window, NH₃ co-reactant) [1]. The quantifiable resistivity of 120 µΩ·cm provides a reproducible benchmark against which novel precursors or processes can be compared. The moderate carbon content (~6 at.%) is acceptable for barrier layers where carbon can enhance amorphous stability and diffusion resistance [2].

Comparative Benchmarking of V(NR₂)₄ Precursor Family for ALD Process Development

TDEAV represents the highest molecular weight member of the V(NR₂)₄ homologous series (R = Me, Et, EtMe). Its distinct combination of lower volatility (vs. TEMAV), lower as-deposited resistivity (vs. TEMAV), and higher GPC (vs. TDMAV) makes it an essential comparator in systematic studies of ligand effects on ALD film properties [1]. Procurement of TDEAV alongside TEMAV and TDMAV enables statistically meaningful comparisons that guide precursor selection for specific device integration requirements.

Application
Selection Property
Validation Focus
VNₓ diffusion barrier thermal ALD
Thermal ALD process compatibility without plasma
Resistivity and barrier endpoint review
VCN coating single-source MOCVD
Decomposition temperature profile
Coating composition endpoint review
VNₓ thin film baseline research
Published ALD growth parameters
Reproducibility of reported film properties
V(NR₂)₄ precursor family benchmarking
Ligand-driven property differentiation
Comparative film property endpoint review
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